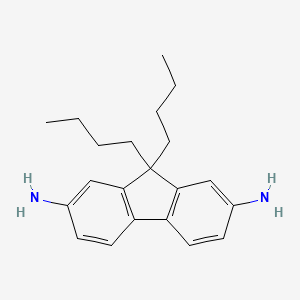

9,9-Dibutyl-9H-fluorene-2,7-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H28N2 |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

9,9-dibutylfluorene-2,7-diamine |

InChI |

InChI=1S/C21H28N2/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12,22-23H2,1-2H3 |

InChI Key |

PJDPOFFDKGIJCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 9,9 Dibutyl 9h Fluorene 2,7 Diamine and Its Derivatives

Precursor Synthesis Strategies for Fluorene (B118485) Diamine Skeletons

The creation of the core fluorene diamine structure is typically approached through two primary precursor routes: the synthesis and subsequent modification of a dibrominated fluorene intermediate or the reduction of a dinitrated fluorene precursor.

Synthesis of 9,9-Dialkyl-9H-fluorene-2,7-dibromo Intermediates

A common and versatile precursor for 2,7-diamino fluorene derivatives is the 2,7-dibromo-9,9-dialkylfluorene intermediate. The synthesis of this compound begins with the bromination of fluorene, followed by alkylation at the C-9 position.

The initial step involves the bromination of the fluorene core. A typical procedure involves reacting fluorene with a brominating agent like 5,5-dibromoimidazolidine-2,4-dione in a solvent such as propylene carbonate. This reaction yields the 2-bromofluorene. google.com Subsequent alkylation at the C-9 position is then carried out. This is often achieved by treating the 2-bromofluorene with a strong base, such as potassium hydroxide, in a solvent like dimethyl sulfoxide (DMSO), followed by the addition of an alkyl halide, for instance, methyl iodide, to produce 9,9-dimethyl-2-bromofluorene. google.com To achieve the 2,7-dibromo substitution pattern, fluorene can be reacted with a brominating agent to yield 2,7-dibromofluorene, which is then alkylated at the C-9 position using a base and the appropriate alkyl halide. For example, 2,7-dibromo-9,9-di-n-octyl-9H-fluorene is a commercially available intermediate prepared through this general approach. boronmolecular.com

Reduction of Dinitrofluorene Precursors to Diamine Structures

An alternative and widely used strategy involves the nitration of the fluorene core, followed by the reduction of the nitro groups to form the desired diamines. This method begins with the synthesis of 2,7-dinitrofluorene. The subsequent reduction of the dinitro compound to 9H-fluorene-2,7-diamine is a critical step.

This transformation can be effectively achieved using various reducing agents. One common method is the use of hydrated stannous chloride (SnCl₂·2H₂O) in a solvent mixture of hydrochloric acid and acetic acid at elevated temperatures. nih.gov Another highly efficient method involves catalytic hydrogenation. For this, 2,7-dinitrofluorene is treated with hydrogen gas in the presence of a palladium on activated charcoal (Pd/C) catalyst. chemicalbook.com This reaction is typically carried out in a solvent system like a tetrahydrofuran and methanol mixture at room temperature and can proceed to quantitative yield. chemicalbook.com The resulting 2,7-diaminofluorene is then alkylated at the C-9 position as described previously to yield the final target compound, 9,9-Dibutyl-9H-fluorene-2,7-diamine.

| Reduction Method | Reagents and Conditions | Product | Yield | Reference |

| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl/CH₃COOH, 65 °C, 5 h | 2,7-diaminofluorene | 65% | nih.gov |

| Catalytic Hydrogenation | Pd/C, H₂, THF/MeOH, 20 °C, 24 h | 9H-fluorene-2,7-diamine | Quantitative | chemicalbook.com |

Functionalization Approaches at C-2 and C-7 Positions

The C-2 and C-7 positions of the fluorene ring are pivotal for extending the molecule's conjugation and for introducing the key amine functionalities. Palladium-catalyzed reactions are instrumental for the former, while direct amination or, more commonly, the reduction of nitro precursors, achieves the latter.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki) for Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the 2,7-dibromofluorene intermediates, enabling the creation of extended π-conjugated systems. The Suzuki and Sonogashira reactions are prominently used for this purpose.

The Suzuki coupling reaction involves the reaction of the 2,7-dibromofluorene derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction forms a new carbon-carbon bond, allowing for the introduction of various aryl or heteroaryl substituents. nih.govresearchgate.net This method is highly versatile and has been used to synthesize a wide range of 2,7-diaryl substituted fluorenes and fluorenones. researchgate.net Catalyst-transfer polycondensation using Suzuki-Miyaura coupling has also been employed to create well-defined polyfluorenes. semanticscholar.orgacs.orgrsc.org

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide, such as 2,7-dibromofluorene. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This methodology allows for the introduction of alkynyl groups at the C-2 and C-7 positions, which is a key step in the synthesis of many organic electronic materials. researchgate.net The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org

| Coupling Reaction | Reactants | Catalyst System | Key Bond Formed | Reference |

| Suzuki Coupling | Aryl/vinyl halide, Boronic acid/ester | Palladium catalyst, Base | C(sp²)-C(sp²) | nih.govresearchgate.net |

| Sonogashira Coupling | Aryl/vinyl halide, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C(sp²)-C(sp) | wikipedia.orgorganic-chemistry.org |

Direct Amination Reactions for Diamine Formation

While direct palladium-catalyzed amination of aryl halides (Buchwald-Hartwig amination) is a well-established method, the synthesis of fluorene-2,7-diamines more commonly proceeds via the nitration and subsequent reduction pathway as detailed in section 2.1.2. nih.govchemicalbook.com This is often due to the high efficiency and reliability of the reduction of dinitrofluorene precursors. The synthesis of 2,7-diaminofluorene is most frequently reported starting from 2,7-dinitrofluorene, which is then reduced using methods like catalytic hydrogenation with Pd/C or chemical reduction with SnCl₂. nih.govchemicalbook.com

Control of Alkyl Chain Length and Substituents at C-9 Position

The properties of fluorene-based materials can be significantly tuned by modifying the substituents at the C-9 position. The introduction of alkyl chains, such as butyl groups, enhances solubility and influences the packing of the molecules in the solid state.

The alkylation of the C-9 position is typically achieved by deprotonating the fluorene ring at this position with a strong base, followed by nucleophilic substitution with an alkyl halide. nih.govmdpi.com The acidity of the C-9 protons makes this position highly reactive. Common bases used for this purpose include potassium hydroxide (KOH) and potassium tert-butoxide (t-BuOK). nih.govmdpi.comrsc.org The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or toluene. mdpi.com By choosing the appropriate alkyl halide (e.g., butyl bromide for the synthesis of 9,9-dibutylfluorene), the desired alkyl chain length can be precisely controlled. researchgate.net

This method is not limited to simple alkyl chains; a variety of functional groups can be introduced. For instance, reactions with methyl iodide, paraformaldehyde, or 2-(bromomethyl)pyridine can yield 9,9-dimethyl, 9,9-bis(hydroxymethyl), or 9,9-bis[(pyridin-2-yl)methyl] substituents, respectively. mdpi.com Greener synthetic routes have also been developed, such as the t-BuOK-catalyzed alkylation of fluorene using alcohols as the alkylating agents. nih.govrsc.orgresearchgate.net

| Reactant | Reagents and Conditions | C-9 Substituent | Reference |

| Fluorene | KOH, CH₃I, DMSO, rt | 9,9-dimethyl | mdpi.com |

| Fluorene | (CH₂O)n, NaOCH₃, DMSO/CH₃OH, 0 °C | 9,9-bis(hydroxymethyl) | mdpi.com |

| Fluorene | KOH, 2-(Bromomethyl)pyridine, Toluene/water, 60 °C | 9,9-bis[(pyridin-2-yl)methyl] | mdpi.com |

| Fluorene | Alcohols, t-BuOK | 9-monoalkyl | nih.govrsc.org |

Purification and Isolation Techniques in Fluorene Diamine Synthesis

The synthesis of this compound and its derivatives invariably produces a crude product containing unreacted starting materials, intermediates, and byproducts. The effective removal of these impurities is critical to achieving the high purity required for their intended applications, particularly in the field of organic electronics where purity directly impacts device performance and longevity. The purification strategies for these compounds typically involve a multi-step approach, combining initial workup procedures with more refined techniques like column chromatography and recrystallization.

Following the completion of a synthetic step, the reaction mixture is typically subjected to a standard aqueous workup. This involves processes such as extraction to separate the desired organic product from inorganic salts and water-soluble impurities, followed by drying of the organic phase and removal of the solvent under reduced pressure. For instance, in the synthesis of the key precursor 9,9-dibutyl-2,7-dibromofluorene, an initial workup involving extraction, drying, and rotary evaporation yields a light yellow oily crude product, which then requires further purification google.com.

Column Chromatography

Column chromatography is one of the most prevalent and versatile techniques for the purification of this compound and its precursors. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while a mobile phase (eluent) is passed through the column. The choice of eluent system is crucial and is determined by the polarity of the target compound and its impurities.

For the nonpolar precursors, such as 9,9-dialkyl-2,7-dibromofluorene, a nonpolar eluent system is employed. The crude product of 9,9-dibutyl-2,7-dibromofluorene, for example, is effectively purified using a silica gel column to yield a white solid google.com. Similarly, the purification of 9,9-dioctyl-2,7-dibromofluorene has been achieved with column chromatography over silica gel researchgate.net. For more functionalized fluorene derivatives, the eluent polarity is adjusted. The purification of a 9,9-diethylfluorene derivative, for example, was accomplished using a toluene/ethyl acetate mixture as the eluent nih.gov. The separation of the final diamine product, which is significantly more polar than its dibromo- or dinitro-precursors, would necessitate a more polar solvent system, likely incorporating solvents like dichloromethane, ethyl acetate, or methanol in combination with hexane or toluene.

| Compound Type | Stationary Phase | Eluent System (Mobile Phase) | Reference |

|---|---|---|---|

| 9,9-Dibutyl-2,7-dibromofluorene | Silica Gel | Not specified | google.com |

| 9,9-Dioctyl-2,7-dibromofluorene | Silica Gel | Not specified | researchgate.net |

| Substituted 9,9-diethylfluorene | Silica Gel | Toluene/Ethyl Acetate (5:1 v/v) | nih.gov |

Recrystallization

Recrystallization is a powerful technique used to obtain highly pure crystalline solids. It is often employed as the final purification step after column chromatography. The principle relies on the differential solubility of the target compound and its impurities in a specific solvent or solvent mixture at varying temperatures. The crude solid is dissolved in a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. For fluorene derivatives, various solvent systems have been reported. For instance, single crystals of 2,7-Dibromo-9,9-dimethyl-9H-fluorene suitable for X-ray diffraction were obtained by recrystallization from a solution containing a mixture of ethyl acetate and petroleum ether researchgate.net. This indicates that a combination of a good solvent (ethyl acetate) and a poor solvent (petroleum ether) can be effective for inducing crystallization.

| Compound | Solvent System | Outcome | Reference |

|---|---|---|---|

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Ethyl Acetate / Petroleum Ether | Single crystals for X-ray diffraction | researchgate.net |

For the final this compound product, a solvent system would be selected based on its specific solubility profile, likely involving moderately polar solvents that can dissolve the diamine at elevated temperatures but show limited solubility at room temperature or below.

High-Performance Liquid Chromatography (HPLC)

For analytical assessment of purity and for preparative separation of small quantities, High-Performance Liquid Chromatography (HPLC) is a suitable method. For the parent compound, 9H-Fluorene-2,7-diamine, a reverse-phase (RP) HPLC method has been described. This technique is scalable and can be adapted for the isolation of impurities in preparative separations nih.gov. Such methods would be directly applicable to this compound, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like formic acid for Mass Spectrometry compatibility nih.gov.

Polymerization and Oligomerization Strategies Involving 9,9 Dibutyl 9h Fluorene 2,7 Diamine

Condensation Polymerization for High-Performance Polyimides

9,9-Dibutyl-9H-fluorene-2,7-diamine is utilized as a diamine monomer in polycondensation reactions with aromatic tetracarboxylic dianhydrides to produce a class of high-performance polyimides (PIs). The incorporation of the bulky, rigid fluorene (B118485) unit into the polymer backbone disrupts chain packing, which enhances the solubility of the resulting PIs in organic solvents without significantly compromising their thermal stability. mdpi.comrsc.org This improved processability is a significant advantage over conventional aromatic polyimides, which are often intractable.

The typical synthesis is a two-step process where the diamine and a dianhydride react at room temperature in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. This precursor solution is then processed into a film and thermally or chemically imidized to yield the final polyimide. mdpi.comtandfonline.com

Fluorene-containing polyimides exhibit an exceptional combination of properties, including high glass transition temperatures (Tg) often exceeding 300°C, excellent thermal stability, and good mechanical strength. mdpi.comtandfonline.com Moreover, these polymers are known for their high optical transparency and low color, making them suitable for advanced optoelectronic applications. mdpi.combohrium.com The bulky fluorene structure helps to reduce inter-chain charge transfer complex formation, which is responsible for the characteristic yellow color of many conventional polyimides. bohrium.com

| Polyimide System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Solubility | Optical Transmittance (@500 nm) |

|---|---|---|---|---|

| Fluorene-Diamine based PI-1 | > 420 °C | > 500 °C | Soluble in NMP, DMAc | > 80% |

| Fluorene-Diamine based PI-2 | 338-423 °C | > 560 °C | Soluble in aprotic polar solvents | ~83% |

| Fluoro-Fluorene based PI | 264-311 °C | 501-537 °C | Good | > 80% (@450 nm) |

Note: Data is compiled from representative fluorene-based polyimide systems to illustrate typical properties. mdpi.comtandfonline.comnih.gov

Conjugated Polymer Synthesis via Coupling Reactions (e.g., Gilch Polymerization, Suzuki Coupling)

While the diamine functionality is ideal for condensation polymerization, the synthesis of fully conjugated polymers requires the conversion of the amine groups into functionalities suitable for cross-coupling reactions. Typically, the 2,7-diamine is a precursor to monomers like 2,7-dibromo-9,9-dibutylfluorene, which is widely used in metal-catalyzed polymerizations.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction is the most prevalent method for synthesizing polyfluorenes (PFs) and their derivatives. 20.210.105nih.gov In this reaction, a diboronic acid or ester derivative of fluorene is coupled with a dihalogenated comonomer. For a polyfluorene homopolymer, this would involve the polymerization of a monomer containing both a boronic ester and a halide on the same fluorene unit, or more commonly, the reaction between 2,7-dibromo-9,9-dibutylfluorene and 9,9-dibutylfluorene-2,7-diboronic acid bis(pinacol) ester. mdpi.com This method offers excellent control over the polymer structure and allows for the creation of high molecular weight polymers with good yields. mdpi.commdpi.com

Gilch Polymerization: Gilch polymerization is an alternative route used to synthesize poly(p-phenylene vinylene) (PPV) and its derivatives. For fluorene-based systems, this involves the base-induced polymerization of a 2,7-bis(halomethyl)fluorene monomer. The reaction proceeds via a dehydrohalogenation mechanism to form vinylene linkages between the fluorene units, resulting in poly(fluorenevinylene)s. While effective, this method can sometimes be more difficult to control compared to Suzuki coupling.

The resulting conjugated polymers based on the 9,9-dibutylfluorene unit are highly soluble in common organic solvents and are known for their strong blue photoluminescence and high charge carrier mobility, making them key materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Co-polymerization Approaches for Tunable Optoelectronic Properties

A powerful strategy for tailoring the properties of fluorene-based materials is co-polymerization. By incorporating small amounts of other aromatic or heteroaromatic monomers into the polyfluorene backbone via Suzuki coupling, the resulting electronic and optical properties can be precisely tuned. 20.210.105acs.org

This approach is widely used to shift the emission color from the characteristic blue of polyfluorene to green, yellow, or red. 20.210.105nih.gov When a comonomer with a lower bandgap is introduced, it acts as an energy trap. Excitons generated on the fluorene segments migrate along the polymer chain and become localized on the lower-energy comonomer, which then emits light at a longer wavelength. This intramolecular energy transfer is highly efficient, and even low concentrations of the emissive comonomer can completely quench the polyfluorene fluorescence and dominate the emission spectrum. 20.210.105 This allows for the creation of materials spanning the entire visible spectrum from a single blue-emitting host polymer. acs.org

| Fluorene Co-monomer | Monomer Content | Absorption Max (λ_abs) | Emission Max (λ_em) | Resulting Emission Color |

|---|---|---|---|---|

| - | 0% | ~380 nm | ~420 nm | Blue |

| Dicyanostilbene | 2.5 mol% | ~385 nm | ~530 nm | Yellow-Green |

| 9,10-Dicyanophenanthrene | 2.5 mol% | ~385 nm | ~480 nm | Greenish-Blue |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) | 1% | ~380 nm, ~540 nm | ~628 nm | Red |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) | 15% | ~380 nm, ~540 nm | ~660 nm | Saturated Red |

Note: Data compiled from representative fluorene co-polymer systems to illustrate the effect of co-monomers on photophysical properties. 20.210.105nih.gov

Oligomer Design and Controlled Conjugation Lengths in Fluorene-Based Systems

While polymers offer excellent film-forming properties, they are inherently polydisperse, meaning they consist of chains of various lengths. This can lead to broader spectral features and batch-to-batch variability. Well-defined, monodisperse oligomers offer a solution by providing precise molecular structures that allow for fundamental studies and potentially superior performance. acs.orgresearchgate.net

Fluorene-based oligomers are synthesized through stepwise, iterative methods, such as repetitive Suzuki coupling, which allows for the exact control of the number of repeating units. researchgate.netnih.gov This precise control enables systematic investigation into the relationship between conjugation length and optoelectronic properties.

Studies on fluorene oligomers have shown that properties like the absorption and photoluminescence maxima shift to longer wavelengths (a red-shift) as the number of fluorene units increases. nih.govumich.edu However, this effect is not infinite. The properties typically saturate after a certain number of repeat units, generally around 10-12, reaching an "effective conjugation length". acs.orgibm.com Beyond this point, adding more units does not significantly alter the electronic bandgap. nih.gov These well-defined oligomers exhibit improved photoluminescence quantum yields and can serve as model compounds for understanding the photophysics of their polymer analogues. acs.org

| Oligomer (No. of Fluorene Units) | Absorption Max (λ_abs) | Emission Max (λ_em) | Optical Bandgap (eV) |

|---|---|---|---|

| 1 (D1) | 395 nm | 448 nm | 2.78 |

| 2 (D2) | 389 nm | 425 nm | 2.81 |

| 3 (D3) | 386 nm | 415 nm | 2.89 |

Note: Data from end-capped fluorene oligomers showing a blue-shift anomaly due to specific end-groups and molecular geometry, but illustrating the principle of property variation with length. umich.edu

Computational and Theoretical Investigations of 9,9 Dibutyl 9h Fluorene 2,7 Diamine Derivatives

Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the distribution of electrons, DFT can accurately predict key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Eg), is crucial for determining a molecule's stability, electrochemical behavior, and optical properties.

For fluorene-2,7-diamine derivatives, DFT calculations reveal how modifications to the molecular structure influence these energy levels. The HOMO level is associated with the electron-donating ability of a material, and its energy is critical for efficient hole injection from an anode. The LUMO level relates to the electron-accepting ability and is important for electron injection and transport.

Theoretical studies on similar fluorene-based hole-transporting materials (HTMs) show that the HOMO energy levels are significantly affected by the nature of the end groups attached to the fluorene (B118485) core. For instance, calculations at the B3LYP/6-31G(d) level of theory demonstrate that introducing different arylamine groups can raise the HOMO energy level, which can reduce the energy barrier for hole injection from common electrodes like indium tin oxide (ITO). mdpi.com The HOMO levels for fluorene-based arylamines can range from -4.62 eV to -4.99 eV, which are shallower than traditional HTMs and closer to the work function of ITO (-4.80 eV), implying improved hole-injection capabilities. mdpi.com The distribution of the HOMO is typically localized across the fluorene core and the diamine moieties, indicating that this part of the molecule is central to its hole-transporting function. Conversely, the LUMO is often distributed across the central fluorene backbone.

Table 1: Representative Frontier Orbital Energies of Fluorene-Based Derivatives Calculated by DFT

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Computational Method |

|---|---|---|---|---|

| Fluorene-arylamine 1 | -4.99 | -1.89 | 3.10 | B3LYP/6-31G(d) |

| Fluorene-arylamine 2 | -4.69 | -1.59 | 3.10 | B3LYP/6-31G(d) |

| Fluorene-arylamine 3 | -4.62 | -1.52 | 3.10 | B3LYP/6-31G(d) |

| Fluorenone Derivative | -7.46 | -3.55 | 3.91 | DFT Calculation |

Note: Data is representative of fluorene-based compounds used in optoelectronics research to illustrate typical computational findings. mdpi.comnih.gov

Time-Dependent DFT (TD-DFT) for Optical Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a primary computational method for predicting the optical properties of materials, including their UV-visible absorption and photoluminescence (emission) spectra. By simulating how the molecule responds to oscillating electromagnetic fields, TD-DFT can calculate the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption peaks.

For derivatives of 9,9-Dibutyl-9H-fluorene-2,7-diamine, TD-DFT calculations are essential for understanding their color and light-emitting capabilities. Theoretical spectra for symmetrical fluorene derivatives typically show strong absorption peaks corresponding to π–π* electronic transitions within the conjugated fluorene core. mdpi.com The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the chosen computational functional and basis set. researchgate.net

Studies on various fluorene derivatives show that substitutions at the C-2 and C-7 positions can significantly alter the absorption and emission wavelengths. mdpi.com For example, attaching different end units via ethynyl linkages can shift the photophysical properties. The theoretical absorption and emission spectra for these molecules are characteristic of conjugated systems, and the calculated Stokes shifts (the difference between absorption and emission maxima) provide insight into the geometric relaxation of the molecule in the excited state. mdpi.com A small Stokes shift often indicates a rigid and planar molecular configuration.

Table 2: Predicted Optical Properties of Symmetrical Fluorene Derivatives via TD-DFT

| Compound Derivative | Predicted Absorption λmax (nm) | Predicted Emission λmax (nm) | Primary Transition Type |

|---|---|---|---|

| Fluorene Derivative 1 | 366 | 424 | π–π |

| Fluorene Derivative 2 | 360 | 418 | π–π |

| Fluorene Derivative 3 | 375 | 430 | π–π |

| Fluorene Derivative 4 | 370 | 427 | π–π |

Note: Data is based on TD-DFT calculations for fluorene derivatives with different substituents at the C-2 and C-7 positions, performed in a THF solvent model. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT and TD-DFT focus on the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. These simulations can provide crucial information on the conformational flexibility of the 9,9-dibutyl side chains and the intermolecular packing of fluorene-diamine derivatives in the solid state. The morphology of the thin film, including how molecules arrange and interact, is a key determinant of the charge transport properties of an organic semiconductor.

For poly(9,9-dialkylfluorene-2,7-diyl) polymers, which share the same backbone, Monte Carlo simulations based on DFT calculations have been used to study their properties in solution. These simulations explicitly account for the rotationally labile bonds between fluorene units, predicting that the polymer chains consist of long, rigid sections punctuated by sharp loops. nih.gov

In the solid state, the bulky 9,9-dibutyl groups on the fluorene core play a critical role. They are designed to prevent the planar fluorene units from getting too close and forming aggregates (excimers), which can trap excitons and lower the efficiency of light emission. researchgate.net Crystal structure analysis of similar 9,9-disubstituted fluorenes reveals that packing effects can cause a slight twist in the fluorene unit, with inclination angles between the two benzene rings of around 5-6°. mdpi.comresearchgate.net MD simulations can model these subtle conformational changes and predict how different side chains influence the packing density and intermolecular electronic coupling, which are vital for charge transport. Energy minimization calculations on fluorene-2,7-diamine derivatives have also been used to assess the planarity of the molecular core, which can be correlated with biological or electronic activity. nih.gov

Prediction of Charge Transport Pathways and Reorganization Energies

The efficiency of charge transport in an organic material is governed by two main factors: the electronic coupling between adjacent molecules (transfer integral) and the reorganization energy (λ). The reorganization energy is the energy required to deform the geometry of a molecule from its neutral state to its charged state upon electron or hole transfer. A lower reorganization energy generally leads to higher charge mobility.

Quantum-chemical calculations based on DFT are widely used to predict the reorganization energies for both holes (λh) and electrons (λe). According to Marcus theory, the charge transfer rate is inversely proportional to the reorganization energy. Therefore, molecules designed for high charge mobility should have a rigid structure that requires minimal geometric change upon gaining or losing an electron.

For fluorene-based derivatives intended as hole-transport materials, the hole reorganization energy (λh) is a particularly important parameter. Computational studies have shown that structural modifications can tune these values. For example, in a series of designed fluorene-based HTMs, the calculated hole reorganization energy was as low as 0.0031 eV, indicating very efficient hole transfer is achievable. researchgate.net In bipolar materials designed to transport both holes and electrons, both λh and λe must be minimized. Fluorene-based bipolar compounds have been computationally evaluated, with hole mobilities in the range of 10-4 to 10-5 cm²/Vs and electron mobilities approximately one order of magnitude lower. nih.gov

Table 3: Calculated Reorganization Energies for Fluorene-Based Charge Transport Materials

| Compound Derivative | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |

|---|---|---|

| DM-1 | 0.0036 | 0.0039 |

| DM-2 | 0.0031 | 0.0037 |

| DM-3 | 0.0035 | 0.0034 |

| DM-4 | 0.0038 | 0.0036 |

Note: Data is representative of computationally designed fluorene-based molecules, demonstrating the low reorganization energies achievable through structural tuning. researchgate.net

Structure-Property Relationship Modeling Based on Theoretical Data

A key advantage of computational investigations is the ability to establish clear structure-property relationships. By systematically modifying a base structure like this compound in silico and calculating the resulting properties, researchers can develop models that predict the performance of yet-to-be-synthesized molecules.

Theoretical data from DFT and TD-DFT link specific structural features to electronic and optical outcomes. For example:

Effect of Alkyl Chains at C9: The length and branching of the alkyl chains (e.g., dibutyl) at the C9 position influence solubility and film morphology. While not directly part of the conjugated system, they prevent aggregation and ensure good processing characteristics, which is crucial for device fabrication. researchgate.net

Effect of Substituents at C2 and C7: The amino groups at the 2 and 7 positions are fundamental to the hole-transporting nature of the molecule. Modifying these positions with different electron-donating or -withdrawing groups allows for fine-tuning of the HOMO and LUMO energy levels. mdpi.com This is critical for optimizing the energy level alignment with other layers in a device to ensure efficient charge injection and block unwanted charge leakage. mdpi.com

Planarity and Conjugation: Theoretical calculations confirm that extending the π-conjugation of the fluorene core, for example by adding aromatic substituents at the 2,7-positions, typically leads to a red-shift in both the absorption and emission spectra. mdpi.com Torsion angles between the fluorene core and its substituents, as calculated by DFT, reveal the degree of planarity, which directly impacts the extent of electronic communication and, consequently, the material's optical and charge-transport properties. mdpi.commdpi.com

By combining these theoretical insights, a comprehensive model emerges that guides the design of new this compound derivatives with tailored properties for specific high-performance optoelectronic applications.

Research Applications in Organic Optoelectronics and Advanced Materials

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The fluorene (B118485) moiety is renowned for its high photoluminescence quantum yield and its intrinsic ability to produce blue light, a critical component for full-color displays and white lighting. 20.210.105 The 2,7-diamine derivative serves as a foundational monomer to develop more complex materials that harness these properties for OLED and PLED applications.

Blue Emission Emitters and Host Materials Development

Polyfluorenes (PFs) and fluorene-based copolymers are extensively investigated for their exceptional optoelectronic properties, particularly as blue light emitters. 20.210.105nih.gov The 9,9-dialkylfluorene unit provides the core luminescent properties, and the 2,7-diamine functionality allows for its incorporation into polymer chains through various polymerization reactions.

Research has demonstrated that polymers derived from 9,9-dialkyl-9H-fluorene-2,7-diamine can function as effective light-emitting materials. For instance, a series of poly(pyridinium salt)s synthesized using the closely related monomer 9,9'-dioctyl-9H-fluorene-2,7-diamine emitted blue light in the film state. mdpi.com This indicates that the fundamental blue-emitting characteristic of the fluorene core is retained and can be effectively utilized in a polymer matrix derived from the diamine monomer. The synthesis of such polymers often involves palladium-catalyzed coupling reactions, which can create well-defined polyfluorene derivatives with high quantum yields, reaching up to 0.87 in solution. 20.210.105 These properties make materials derived from 9,9-dibutyl-9H-fluorene-2,7-diamine highly promising for fabricating efficient blue-light-emitting devices. 20.210.105

Hole Transporting Layer (HTL) Components and Architectures

The electron-rich nature of the amino groups on the fluorene core makes this compound an excellent precursor for hole-transporting materials (HTMs). While the base molecule can be used as a monomer, it is more common to see it functionalized further, for example, by attaching aryl groups to the nitrogen atoms to create triaryldiamine structures. These larger molecules often possess high glass transition temperatures and stable amorphous morphologies, preventing crystallization that can degrade device performance.

For example, fluorene-based compounds incorporating triarylamine moieties, such as 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF), have been developed as solution-processable HTMs. mdpi.com These materials offer tunable energy levels and carrier transport properties. mdpi.com Similarly, spirobifluorene derivatives with diphenylamino groups at the 2,7-positions have been synthesized and used as HTLs in OLEDs. ntu.edu.tw These materials exhibit high hole mobilities and lead to devices with impressive brightness and efficiency. ntu.edu.tw The high-lying Highest Occupied Molecular Orbital (HOMO) levels of these materials, typically around 5.0 eV, facilitate efficient hole injection from the standard indium tin oxide (ITO) anode, reducing the turn-on voltage of the device. researchgate.net

| HTL Material | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |

|---|---|---|---|---|---|

| 2M-DDF | ITO/HTL/Alq₃/LiF/Al | 21,412 | 4.78 | 3.8 | mdpi.com |

| 27DPSF | ITO/m-MTDATA/HTL/Alq₃/LiF/Al | 130,000 | - | - | ntu.edu.tw |

| DPA-SFXBu | ITO/HTL/Alq₃/LiF/Al | 21,712 | - | - | researchgate.net |

Charge Injection and Transport Mechanisms in Device Architectures

Effective charge injection and transport are critical for high-performance OLEDs. Materials derived from this compound are designed to optimize these processes. The diamine groups, especially when converted to triarylamines, lower the ionization potential, which aligns the material's HOMO level more closely with the work function of the anode (ITO), thereby reducing the energy barrier for hole injection.

The charge transport properties in these materials are often evaluated using techniques like the time-of-flight (TOF) method or by analyzing the space-charge limited current (SCLC). mdpi.comntu.edu.tw For instance, the hole mobility (μh) of a polyfluorene-based HTM, PFTPA, was determined to be 1.25 × 10⁻⁵ cm² V⁻¹ s⁻¹ using the SCLC method. mdpi.com The rigid, planar structure of the fluorene core facilitates π-π stacking, which can enhance intermolecular charge hopping, while the bulky side groups (like butyl) and the non-planar geometry of triarylamine substituents help maintain an amorphous state, ensuring isotropic and stable charge transport. mdpi.com

Device Performance Optimization and Stability Studies

The performance and longevity of OLEDs are highly dependent on the chemical structure and morphology of the organic layers. The versatility of the this compound monomer allows for systematic modifications to optimize device characteristics. For instance, the length and nature of the alkyl chains at the C9 position can be varied to balance solubility and film-forming properties. researchgate.net

Copolymerization is another key strategy for performance optimization. By incorporating the fluorene-diamine unit into a polymer backbone with other monomers, researchers can fine-tune the emission color, energy levels, and charge transport properties of the resulting material. researchgate.net For example, introducing specific comonomers can improve the charge balance within the emissive layer, leading to higher efficiency and reduced efficiency roll-off at high brightness. Furthermore, the high thermal stability of the fluorene core contributes to the operational lifetime of the devices, a critical factor for commercial applications.

Organic Photovoltaics (OPVs) and Polymer Solar Cells

In the realm of solar energy, the this compound unit is valued for its strong electron-donating (donor) characteristics, making it a prime candidate for the photoactive layer in OPVs.

Active Layer Components and Donor-Acceptor Systems

The most common architecture for polymer solar cells is the bulk heterojunction (BHJ), which features a blend of an electron-donating polymer and an electron-accepting material. The 2,7-diaminofluorene moiety is an effective building block for creating these donor polymers. nih.gov Its strong electron-donating nature helps to establish a low bandgap when copolymerized with an electron-accepting monomer, which is essential for absorbing a broad range of the solar spectrum. mdpi.comnih.gov

Alternating copolymers of fluorene and an acceptor unit, such as benzothiadiazole (BT), are widely used in OPVs. These donor-acceptor (D-A) copolymers exhibit strong intramolecular charge transfer, leading to broad absorption and favorable energy levels for charge separation at the donor/acceptor interface. ucla.edumdpi.com When these polyfluorene-based copolymers are blended with fullerene derivatives like PC₇₁BM, they form an interpenetrating network that provides the large interfacial area required for efficient exciton dissociation. ucla.edunih.gov The choice of side chains on the fluorene unit, such as butyl groups, is critical for ensuring good solubility and promoting the optimal morphology of the blend, which directly impacts charge transport and device efficiency. ucla.edu

| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Vₒ꜀) | Short-Circuit Current (Jₛ꜀) (mA/cm²) | Fill Factor (FF) | Reference |

|---|---|---|---|---|---|---|

| BisDMO-PFDTBT | PC₇₁BM | 4.5% | 0.90 V | 8.6 mA/cm² | 0.58 | ucla.edu |

| Copolymer C1 | PC₇₀BM | 0.45% | 0.51 V | 2.50 mA/cm² | 0.35 | nih.gov |

| Copolymer C2 | PC₇₀BM | 0.34% | 0.56 V | 2.01 mA/cm² | 0.30 | nih.gov |

Interfacial Engineering for Enhanced Efficiency

The incorporation of a fluorenyl group into molecules structurally similar to traditional HTMs can address issues like poor solubility and limited carrier transport. For instance, fluorene-based HTMs can be solution-processed, forming stable amorphous films that improve the interface with the anode (e.g., Indium Tin Oxide, ITO) and the emissive layer. This leads to more efficient hole injection and a reduction in the turn-on voltage of the device.

Research on related fluorene-based diamine compounds has demonstrated their effectiveness. When used as an HTL in an OLED with an Alq3 emitter, a device with a 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene derivative achieved a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m². mdpi.com This performance is significantly higher than devices using the traditional HTM, N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD). mdpi.com Similarly, molecules based on a spiro(fluorene-9,9′-xanthene) core, which share structural similarities, exhibit high-lying HOMO levels (~5.0 eV) that are beneficial for hole-injection from the ITO anode, resulting in lower turn-on voltages.

Table 1: Performance of OLEDs with Fluorene-Based Hole-Transport Layers (HTLs)

| HTL Material | Emitter | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |

| 2M-DDF¹ mdpi.com | Alq₃ | 4.78 | 21,412 | 3.8 |

| TPD (Comparative) mdpi.com | Alq₃ | N/A | 4,106 | N/A |

| PVK (Comparative) mdpi.com | Alq₃ | 1.10 | 2,288.9 | 3.4 |

| DPA-SFXBu² | Alq₃ | N/A | 21,712 | Lower than NPB³ |

¹ 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene ² A hole-transporting molecule based on spiro(fluorene-9,9′-xanthene) ³ N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine

Organic Field-Effect Transistors (OFETs)

The this compound unit is a key monomer for the synthesis of conjugated polymers used in the active layer of Organic Field-Effect Transistors (OFETs). The semiconducting properties of polyfluorene-based materials, characterized by high charge-carrier mobility and good processability, make them attractive for applications in flexible and low-cost electronics. ossila.com

The fluorene core provides a rigid, planar structure that facilitates intermolecular π-π stacking, which is essential for efficient charge transport through the semiconductor film. The alkyl chains at the C9 position, in this case, dibutyl groups, are crucial for ensuring the polymer's solubility in common organic solvents. This solubility allows the active layer to be deposited via solution-based techniques like spin-coating or inkjet printing, which are scalable and cost-effective.

Polymers derived from 9,9-dialkylfluorene precursors are among the most important materials for Polymer Light-Emitting Diodes (PLEDs) and are also heavily researched for OFETs. sigmaaldrich.com For instance, 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a common precursor used in Suzuki coupling polymerization to create high-mobility polymer semiconductors. ossila.com Similarly, this compound can be polymerized with various comonomers to tune the electronic properties, such as the HOMO/LUMO energy levels, of the resulting polymer to optimize it for either p-type (hole-transporting) or n-type (electron-transporting) behavior in OFETs.

Fluorescent Probes and Biosensors (Focus on molecular design and sensing mechanisms)

The inherent photophysical properties of the fluorene scaffold—namely its high fluorescence quantum yield and photostability—make this compound an excellent platform for the design of fluorescent probes and biosensors. nih.govnjit.edu The core structure is a strong luminophore, and the amine groups at the 2 and 7 positions provide convenient handles for chemical modification.

Molecular Design: The design of fluorescent probes based on this compound involves attaching specific recognition units to the amine groups. These units are designed to interact selectively with a target analyte (e.g., metal ions, anions, or biomolecules). The dibutyl groups enhance the probe's solubility in various media, including biological environments, and can help prevent aggregation-caused quenching (ACQ) in certain sensor designs.

Sensing Mechanisms: The sensing mechanism often relies on modulating the electronic properties of the fluorene core upon analyte binding. Common mechanisms include:

Photoinduced Electron Transfer (PET): A receptor unit with a lone pair of electrons (like an amine) can quench the fluorescence of the fluorene fluorophore. Upon binding with a target analyte (e.g., a proton or metal ion), the electron-donating ability of the receptor is suppressed, "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): By attaching electron-donating (the diamine groups) and electron-accepting groups to the fluorene core, an ICT state can be created. Analyte binding can alter the strength of this charge transfer, leading to a detectable shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity. For example, fluorenone-based sensors have shown selective detection of iodide ions through the inhibition of ICT and C=N isomerization, leading to fluorescence enhancement. nih.gov

The high two-photon absorption cross-sections of many fluorene derivatives also make them suitable for applications in two-photon fluorescence microscopy, which allows for deeper tissue imaging with reduced background signal and photodamage. nih.govnjit.edu

Covalent Organic Frameworks (COFs) and Porous Materials (as Linkers and Building Blocks)

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. Their high surface area, tunable porosity, and structural versatility make them promising for applications in gas storage, separation, and catalysis.

This compound serves as an excellent linker or building block for the synthesis of COFs. Its key features for this application are:

Diamine Functionality: The two amine groups can react with aldehyde-containing linkers (e.g., terephthaldehyde) through condensation reactions to form stable imine bonds, which are the most common linkages in COF chemistry. tcichemicals.com

Rigidity and Shape: The rigid fluorene core helps to establish a well-defined and permanent porous network.

Bulky Substituents: The non-coplanar, three-dimensional structure imparted by the sp³-hybridized C9 carbon with its attached butyl groups can disrupt efficient packing of the 2D COF layers. This "spiro-like" center can lead to the formation of materials with intrinsic microporosity.

The incorporation of fluorene-based diamine linkers can lead to COFs with high thermal stability and permanent porosity. The specific size and conformation of the dibutyl groups influence the resulting pore size and the surface properties of the COF, which can be tailored to selectively adsorb specific gas molecules.

High-Performance Polymers for Specialized Applications (e.g., Optical Fibre Coatings, Membranes)

The diamine functionality of this compound allows it to be used as a monomer in polycondensation reactions to create high-performance polymers like polyimides and polyamides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyimides: Aromatic polyimides derived from fluorene-based diamines exhibit a unique combination of properties. The rigid fluorene unit contributes to a high glass transition temperature (Tg) and excellent thermal stability. mdpi.com The bulky, non-coplanar structure resulting from the C9-dibutyl group disrupts polymer chain packing, which reduces intermolecular interactions. This structural feature leads to several desirable properties:

Enhanced Solubility: The polymers are often soluble in common organic solvents, allowing for easier processing into films and coatings. researchgate.net

Optical Transparency: Reduced charge-transfer complex formation between polymer chains results in less colored, more transparent films, which is critical for optical applications.

Low Dielectric Constant: The increased free volume within the polymer matrix leads to a lower dielectric constant, making these materials suitable for microelectronics applications. researchgate.net

Membranes for Gas Separation: Polymers incorporating spiro-type structures, such as those derived from spiro[fluorene-9,9′-xanthene], create materials with intrinsic microporosity (PIMs). researchgate.netncl.res.in These PIMs can be fabricated into membranes that exhibit high gas permeability, making them suitable for applications like carbon dioxide capture and nitrogen/methane separation. researchgate.netncl.res.in The use of this compound as a monomer can similarly produce polymers with tailored free volume for specific gas separation tasks.

Table 2: Properties of Polyimides Derived from Fluorinated Fluorene Diamines researchgate.net

| Aromatic Dianhydride Used | Dielectric Constant (1 MHz) | Moisture Absorption (%) |

| Dianhydride 1 | 2.62 | 0.18 |

| Dianhydride 2 | 2.79 | 0.41 |

| Dianhydride 3 | 2.71 | 0.35 |

Data for polyimides derived from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene, demonstrating the low dielectric constants and moisture uptake characteristic of fluorene-based polyimides.

Scintillation Materials and Energy Transfer Studies

Scintillators are materials that emit light when exposed to ionizing radiation. Organic scintillators are widely used in radiation detection due to their fast response times. The fluorene core of this compound is a highly efficient fluorophore, making it a candidate for use in scintillation materials.

In these applications, the material (often a polymer host doped with a fluorophore) absorbs high-energy radiation, and that energy is transferred to the fluorescent guest molecule, which then emits photons in the visible spectrum. The efficiency of this process is governed by Förster Resonance Energy Transfer (FRET) dynamics.

Studies on nanoparticles composed of fluorene-derivative amphiphiles show that energy transfer is highly dependent on the concentration of acceptor molecules and their aggregation state within a donor matrix. nih.govresearchgate.net At very low acceptor concentrations, the Förster radius can be large, indicating efficient energy transfer, which is aided by excitation diffusion within the donor material. nih.govresearchgate.net

Polymers or molecular glasses incorporating the this compound unit can act as the host or the primary fluorophore in a plastic scintillator. The rigid fluorene backbone is beneficial for high luminescence efficiency. The diamine groups could also be used to covalently link the fluorene unit into a polymer matrix, ensuring high concentration and uniform distribution, which are critical for achieving high scintillation light yields.

Future Research Directions and Emerging Trends

Development of Novel Fluorene (B118485) Diamine Architectures with Enhanced Functionality

The core structure of 9,9-Dibutyl-9H-fluorene-2,7-diamine offers a versatile platform for the synthesis of novel molecular architectures. A primary research thrust is the modification of this backbone to enhance specific functionalities. By introducing different functional groups to the fluorene core, scientists can fine-tune the compound's electronic properties, solubility, and thermal stability. entrepreneur-cn.com

One promising area is the development of fluorene-based polymers and oligomers for blue-light-emitting organic materials. umich.edu Researchers are synthesizing new derivatives that incorporate electron-donating and electron-withdrawing groups to facilitate the injection and transport of both holes and electrons, which is crucial for high-efficiency Organic Light-Emitting Diodes (OLEDs). umich.edu The synthesis of symmetrical derivatives with various substituents attached via ethynyl linkages is another strategy being explored to tune the photophysical properties for optoelectronic applications. mdpi.com

Furthermore, the synthesis of novel 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes is being investigated for their potential as fluorescent chemosensors. nih.gov Depending on the nature of the attached subunits, these new architectures can act as "turn on" or "turn off" sensors for specific metal ions and carbohydrates. nih.gov In the biomedical field, modifications to the symmetrical 2,7-diaminofluorene scaffold are leading to potent inhibitors for viruses like Hepatitis C, demonstrating that structural modifications can impart significant biological activity. nih.govmdpi.com The use of unnatural amino acids in these derivatives is also being explored to improve compound stability. nih.gov

| Research Area | Goal of Architectural Development | Example Application |

| Organic Electronics | Enhance charge injection and transport | High-efficiency blue OLEDs umich.edu |

| Chemical Sensing | Create selective binding sites | Fluorescent chemosensors for metal ions nih.gov |

| Biomedical | Improve biological activity and stability | Potent Hepatitis C virus inhibitors nih.govmdpi.com |

| Polyimides | Reduce charge transfer complex interactions | High transparency, thermally stable films mdpi.comnih.gov |

Integration into Multi-component Systems and Hybrid Materials for Synergistic Effects

The integration of this compound derivatives into multi-component and hybrid materials is a rapidly growing field. This approach aims to combine the desirable properties of the fluorene compound with other materials to achieve synergistic effects and novel functionalities.

Beyond optoelectronics, researchers are exploring the combination of fluorene derivatives with inorganic nanoparticles. One study investigated the enhancement of antimicrobial and antibiofilm activity of new fluorenone derivatives by combining them with iron oxide nanoparticles. nih.gov This nanotechnological approach offers a promising strategy for developing more effective antimicrobial agents. nih.gov The development of self-assembled monolayers (SAMs) of fluorene-based molecules on various substrates is another area of interest, which can improve the interface properties in photovoltaic devices. rsc.org

| Hybrid System | Components | Synergistic Effect | Application |

| Phosphorescent OLEDs | Fluorene-based host, phosphorescent dopant | Efficient energy transfer, balanced charge transport | High-efficiency displays and lighting rsc.org |

| Perovskite Solar Cells | Perovskite absorber, fluorene-based HTM | Enhanced hole extraction and transport | High-performance solar energy conversion entrepreneur-cn.comrsc.org |

| Antimicrobial Nanomaterials | Fluorenone derivative, iron oxide nanoparticles | Increased antimicrobial and antibiofilm efficacy | Advanced antimicrobial treatments nih.gov |

| Photovoltaic Interfaces | Fluorene-based SAMs, electrode/absorber layer | Improved wettability and defect passivation | More efficient and stable solar cells rsc.org |

Advancements in Device Stability and Longevity through Molecular Design

A major challenge in the commercialization of organic electronic devices is their limited operational stability and longevity. Molecular design of fluorene diamine derivatives plays a crucial role in addressing these issues. Researchers are actively developing strategies to enhance the intrinsic stability of these materials and the devices incorporating them.

One key degradation pathway in polyfluorenes is the formation of ketone defects, which leads to undesirable green emission and reduced device lifetime. researchgate.net The strategic placement of bulky substituents on the fluorene core can prevent oxidation and improve the material's stability. The development of fluorene-based crosslinkers is another effective approach to enhance the morphological stability of the active layer in organic solar cells, leading to improved efficiency and thermal stability. acs.org

The formation of a specific chain conformation known as the β-phase in polyfluorenes has been shown to suppress degradation and enhance optoelectronic performance. researchgate.net Future research will focus on developing methods to control and stabilize the formation of this β-phase. Furthermore, the inherent thermal stability of the fluorene unit makes its derivatives suitable for high-temperature applications. acs.org For example, polyimides derived from fluorene-containing diamines exhibit high glass transition temperatures, making them attractive for flexible electronics and aerospace applications.

Exploration of New Application Domains for Fluorene Diamine Derivatives

While this compound and its analogs are well-established in organic electronics, their unique properties are paving the way for their use in a variety of new and exciting application domains. The biological activities of fluorene derivatives are a particularly promising area of research. entrepreneur-cn.com

Recent studies have demonstrated the potential of fluorene derivatives as:

Antiviral Agents: Symmetrically modified 2,7-diaminofluorene scaffolds have shown potent inhibitory activity against the Hepatitis C virus. nih.govmdpi.com

Antimicrobial Compounds: Certain fluorenone derivatives exhibit significant activity against various bacterial and fungal strains. nih.gov

Enzyme Inhibitors: Novel fluorene derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase, suggesting their potential for treating metabolic diseases like diabetes. nih.gov

Fluorescent Probes for Bioimaging: The high fluorescence quantum yield and photostability of fluorene-based molecules make them excellent candidates for two-photon fluorescence microscopy, a powerful tool for live-cell imaging. acs.orgnih.gov Their amine-reactive derivatives can be covalently attached to biomolecules for targeted imaging. acs.org

Inverse Agonists: Fluorene derivatives have been designed as novel inverse agonists for the RORγt nuclear receptor, indicating their potential in treating Th17-driven autoimmune diseases. nih.gov

The ability to functionalize the fluorene core allows for the development of molecules with specific biological targets, opening up a vast landscape for future drug discovery and development. entrepreneur-cn.com

Synergistic Experimental and Computational Research for Accelerated Discovery

The discovery and optimization of new materials based on this compound can be significantly accelerated through a synergistic approach that combines experimental synthesis and characterization with computational modeling. nih.gov This integrated strategy allows for a deeper understanding of structure-property relationships and enables the rational design of new molecules with desired functionalities.

Computational techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being used to predict the electronic structures and optical properties of new fluorene derivatives before they are synthesized. mdpi.com This allows researchers to screen potential candidates and prioritize synthetic efforts. Molecular modeling and docking studies are employed to investigate the binding modes of fluorene-based inhibitors with biological targets, guiding the design of more potent therapeutic agents. nih.gov

For materials used in amorphous thin films, such as in OLEDs, computational methods like Marcus theory and first-principles calculations are used to predict charge carrier mobility. acs.org Monte Carlo simulations can also provide insights into the solution properties of fluorene-based polymers. nih.gov The close integration of these computational predictions with experimental validation is crucial for accelerating the materials discovery cycle. nih.gov This synergistic approach is expected to play an increasingly important role in the future development of advanced fluorene diamine-based materials.

Q & A

Q. What are the optimal synthetic routes for 9,9-Dibutyl-9H-fluorene-2,7-diamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions using fluorene derivatives as precursors. For example:

- Phase-transfer catalysis under controlled temperatures (e.g., 60–80°C) improves yield by facilitating amine group introduction at the 2,7-positions .

- Alkylation reactions with butyl halides require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Solvent choice (e.g., THF or DMF) and stoichiometric ratios (e.g., 2:1 alkyl halide-to-fluorene) are critical for minimizing side products .

Q. What characterization techniques are most reliable for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., butyl chain integration at δ 0.8–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- HPLC with UV detection : Quantify purity (>98% achievable via gradient elution with acetonitrile/water) .

- Elemental analysis : Validate C/N ratios (expected: C: 85.6%, H: 10.4%, N: 4.0% for C₂₅H₃₂N₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties (e.g., UV/PL spectra) of 9,9-Dibutyl-fluorene derivatives?

Discrepancies often arise from solvent polarity and aggregation effects :

- Solvent-dependent shifts : THF vs. chloroform can cause 5–10 nm variations in PL maxima due to dipole interactions .

- Concentration control : Aggregation at >1 mM in non-polar solvents quenches fluorescence. Use dilute solutions (<0.1 mM) for reproducible spectra .

- Advanced spectroscopy : Time-resolved fluorescence or transient absorption can distinguish monomer vs. excimer emission .

Q. What strategies mitigate crystallographic disorder in fluorene-based compounds during structural analysis?

- Low-temperature XRD (e.g., 150 K) reduces thermal motion, improving resolution of butyl chain conformations .

- SHELX refinement : Use restraints for disordered alkyl groups (e.g., DFIX, SIMU commands) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts) that stabilize packing .

Example from Literature :

In 9,9-diethyl-fluorene derivatives, disorder in ethyl chains was resolved using SHELXL97, achieving R-factor <0.04 .

Q. How do structural modifications (e.g., alkyl chain length) impact charge transport in organic electronic devices?

Q. What computational methods predict the electronic properties of 9,9-Dibutyl-fluorene derivatives?

Q. How can researchers address discrepancies in reported synthetic yields for fluorene-diamine derivatives?

- Byproduct analysis : Use LC-MS to identify oligomers or halogenated side products from incomplete substitution .

- Kinetic studies : Monitor reaction progress via in-situ IR (e.g., C-Br bond disappearance at 550 cm⁻¹) .

Q. What advanced purification techniques ensure high-purity 9,9-Dibutyl-fluorene-diamine for device fabrication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.